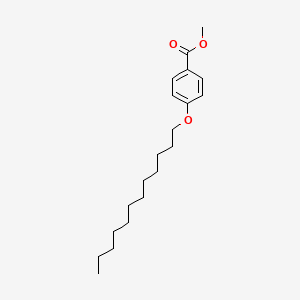
Methyl 4-(dodecyloxy)benzoate
Vue d'ensemble
Description
“Methyl 4-(dodecyloxy)benzoate” is a chemical compound with the linear formula C20H32O3 . It is a type of ester, which are commonly found in many types of fruits and flowers and are often responsible for their characteristic aromas .
Synthesis Analysis
The synthesis of “Methyl 4-(dodecyloxy)benzoate” can be achieved through various methods. One such method involves the hydrophobic modification of polyvinyl alcohol (PVA) using “Methyl 3,4,5-tris(n-dodecyloxy)benzoate” by a transesterification reaction . This process involves three steps: alkylation, esterification, and another alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of “Methyl 4-(dodecyloxy)benzoate” consists of a benzoate group attached to a methyl group and a dodecyloxy group . The molecular weight of this compound is 320.476 .Chemical Reactions Analysis
As an ester, “Methyl 4-(dodecyloxy)benzoate” can undergo various chemical reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Applications De Recherche Scientifique
Mesomorphic Properties in Liquid Crystals
Methyl 4-(dodecyloxy)benzoate and its derivatives exhibit significant properties in the field of liquid crystals. Studies have shown these compounds, particularly the dodecyloxy derivative, demonstrate mesomorphic behavior, including nematic and smectic phases. These phases are crucial in the application of liquid crystal technologies such as displays and sensors. For instance, a study by Sadashiva (1979) found that the dodecyloxy derivatives exhibit a smectic phase in addition to the nematic phase, indicating their potential for diverse liquid crystal applications (Sadashiva, 1979).
Chirooptical Properties
The chirooptical properties of Methyl 4-(dodecyloxy)benzoate derivatives are also of interest in scientific research, especially in the field of optically active liquid crystals. Veerabhadraswamy et al. (2015) reported on the synthesis and characterization of liquid crystalline behavior of compounds including Methyl 4-(dodecyloxy)benzoate derivatives. These materials exhibit mesophases such as blue phase-I/II and chiral smectic C phases, which are significant for applied sciences and device applications (Veerabhadraswamy et al., 2015).
Supramolecular Architecture
The compound is used in the design of supramolecular architectures, such as in the study by Balagurusamy et al. (1997). They utilized derivatives of Methyl 4-(dodecyloxy)benzoate in the creation of spherical supramolecular dendrimers, which exhibited novel thermotropic cubic liquid-crystalline phases. Such structures have potential applications in materials science, especially in the development of new types of liquid-crystalline materials (Balagurusamy et al., 1997).
Photophysical Properties
Methyl 4-(dodecyloxy)benzoate derivatives have been studied for their photophysical properties. For example, Singh and Darshi (2002) explored the absorption and fluorescence spectral studies of these compounds in different media. This research is significant in understanding the light absorption and emission properties of these materials, which is crucial for their application in optoelectronics and sensor technologies (Singh & Darshi, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-dodecoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-17-23-19-15-13-18(14-16-19)20(21)22-2/h13-16H,3-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOSHBXNKOBBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343809 | |
| Record name | METHYL 4-DODECYLOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dodecyloxy)benzoate | |
CAS RN |
40654-49-7 | |
| Record name | Benzoic acid, 4-(dodecyloxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40654-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 4-DODECYLOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(dodecyloxy)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


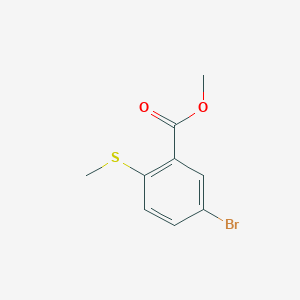

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)
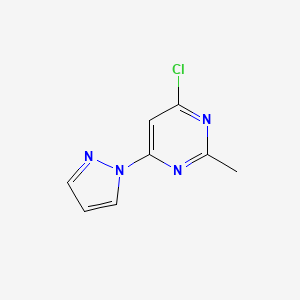
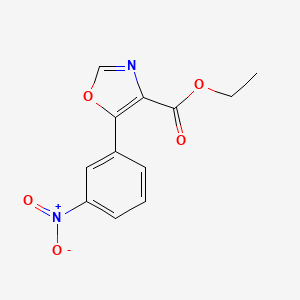
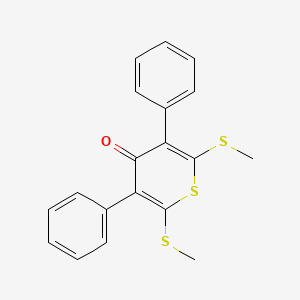
![5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604448.png)

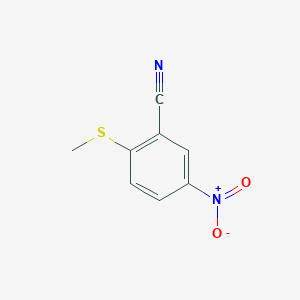
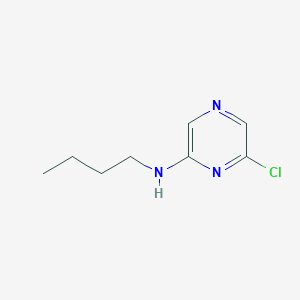

![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)
